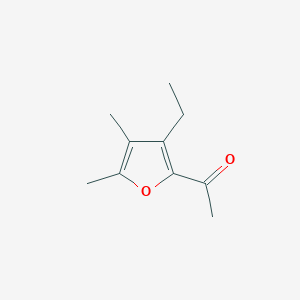
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a colorless to pale yellow liquid with a sweet, caramel-like odor and taste. Furaneol is found in many fruits, including strawberries, raspberries, and pineapple, and is responsible for their characteristic aroma and flavor. In recent years, furaneol has gained attention in the scientific community due to its potential therapeutic properties and its use in various research applications.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is not fully understood, but it is believed to act through various pathways, including the regulation of oxidative stress and inflammation, modulation of cell signaling pathways, and inhibition of cancer cell growth and proliferation. Furaneol has been shown to activate various antioxidant enzymes and reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Furaneol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, modulation of immune function, and alteration of cellular metabolism. It has been shown to have a protective effect against DNA damage and promote the repair of damaged cells. Furaneol has also been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furaneol has several advantages for use in laboratory experiments, including its availability, stability, and low toxicity. It is also relatively inexpensive compared to other compounds with similar properties. However, the synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone can be challenging, and purification of the compound can be time-consuming and costly. Additionally, the specific effects of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone may vary depending on the cell or animal model used, and further research is needed to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, including the development of new synthesis methods and purification techniques to improve yield and purity of the compound. Further studies are also needed to determine the specific mechanisms of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone and its potential therapeutic applications in various diseases. Additionally, the use of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone in combination with other compounds or therapies may enhance its effectiveness and reduce potential side effects. Overall, 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone represents a promising area of research for the development of new therapies and treatments for various diseases.
Métodos De Síntesis
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates, such as glucose or fructose, and the reaction of 2,5-dimethylfuran with ethyl vinyl ketone. The latter method is the most commonly used for industrial production of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone. The synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
Furaneol has been studied extensively for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Furaneol has also been investigated for its potential to inhibit the growth and proliferation of cancer cells, particularly breast and colon cancer cells.
Propiedades
Número CAS |
145663-32-7 |
|---|---|
Nombre del producto |
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(3-ethyl-4,5-dimethylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-5-9-6(2)8(4)12-10(9)7(3)11/h5H2,1-4H3 |
Clave InChI |
LXHFELWHOHQOIZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
SMILES canónico |
CCC1=C(OC(=C1C)C)C(=O)C |
Sinónimos |
Ethanone, 1-(3-ethyl-4,5-dimethyl-2-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



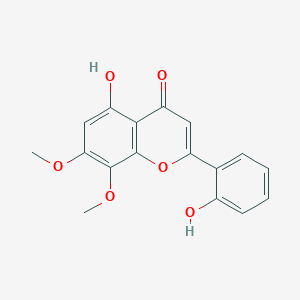
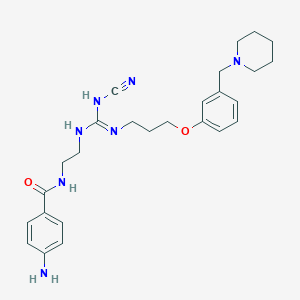
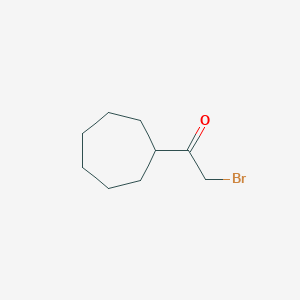
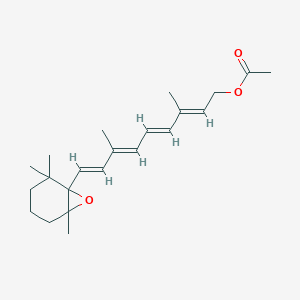
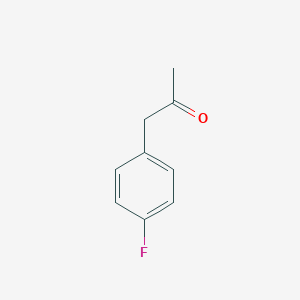
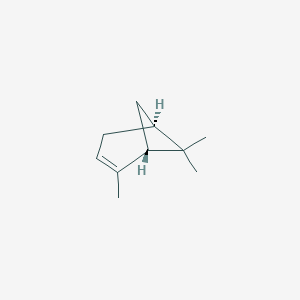
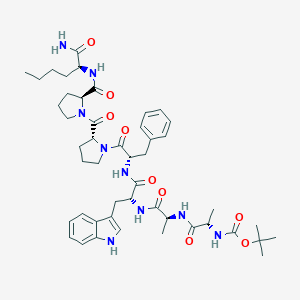
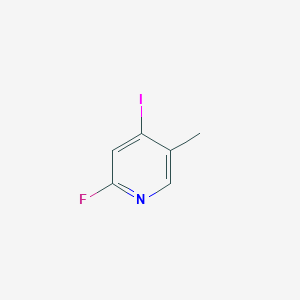
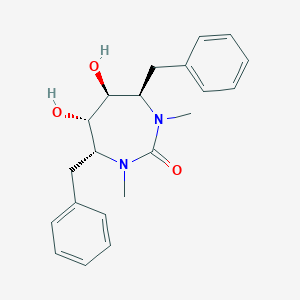
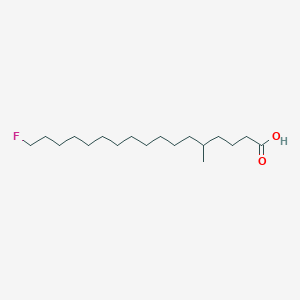
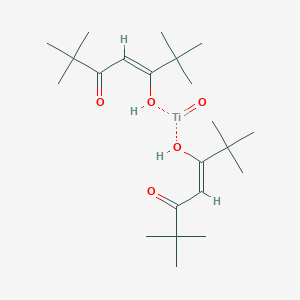
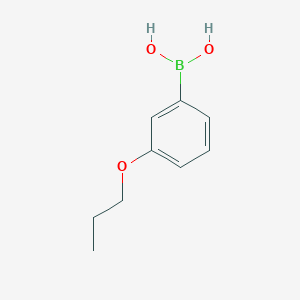
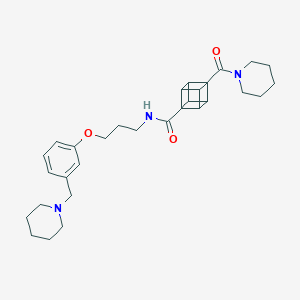
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)